molecular formula C15H14FNO2 B11951163 4-fluoro-N-(2-methoxy-5-methylphenyl)benzamide

4-fluoro-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B11951163
M. Wt: 259.27 g/mol
InChI Key: YUOWFZNJQQBNRF-UHFFFAOYSA-N
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Description

4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE: is an organic compound with the molecular formula C15H14FNO2 and a molecular weight of 259.283 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzanilide core structure. It is often used in chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methoxybenzoic acid and 5-methylaniline.

    Condensation Reaction: The 4-fluoro-2-methoxybenzoic acid is reacted with 5-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond, resulting in the formation of 4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

In an industrial setting, the production of 4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions:

4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Products with different functional groups replacing the fluorine atom.

    Oxidation Reactions: Aldehydes or acids derived from the methoxy group.

    Reduction Reactions: Amines or other reduced derivatives of the compound.

Scientific Research Applications

4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-FLUORO-2’-METHOXY-5’-NITROBENZANILIDE
  • 4-FLUORO-2’-METHOXY-5’-CHLOROBENZANILIDE
  • 4-FLUORO-2’-METHOXY-5’-HYDROXYBENZANILIDE

Comparison:

4-FLUORO-2’-METHOXY-5’-METHYLBENZANILIDE is unique due to the presence of the methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it suitable for specific applications .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

4-fluoro-N-(2-methoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C15H14FNO2/c1-10-3-8-14(19-2)13(9-10)17-15(18)11-4-6-12(16)7-5-11/h3-9H,1-2H3,(H,17,18)

InChI Key

YUOWFZNJQQBNRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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